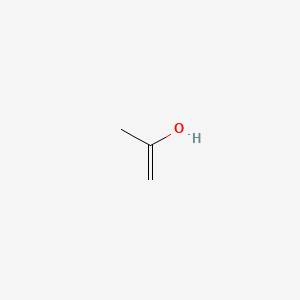Propen-2-ol
CAS No.: 29456-04-0
Cat. No.: VC14394095
Molecular Formula: C3H6O
Molecular Weight: 58.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 29456-04-0 |
|---|---|
| Molecular Formula | C3H6O |
| Molecular Weight | 58.08 g/mol |
| IUPAC Name | prop-1-en-2-ol |
| Standard InChI | InChI=1S/C3H6O/c1-3(2)4/h4H,1H2,2H3 |
| Standard InChI Key | NARVIWMVBMUEOG-UHFFFAOYSA-N |
| Canonical SMILES | CC(=C)O |
Introduction
Structural and Molecular Characteristics
Propen-2-ol belongs to the enol family, featuring a hydroxyl group (-OH) bonded to the second carbon of a propene chain. Its molecular structure () distinguishes it from keto tautomers like acetone (). The planar geometry around the double bond and the intramolecular hydrogen bonding between the hydroxyl group and the adjacent carbon atoms contribute to its stability .
Molecular Geometry and Bonding
-
Bond lengths: The C=C bond measures approximately , while the C-O bond in the hydroxyl group is , as derived from ab initio calculations .
-
Dihedral angles: The dihedral angle is , indicating a fully conjugated system that stabilizes the enol form through resonance .
Table 1: Fundamental Molecular Properties of Propen-2-ol
| Property | Value | Source |
|---|---|---|
| Molecular formula | ||
| Molecular weight | ||
| IUPAC name | Prop-1-en-2-ol | |
| CAS Registry Number | 29456-04-0 |
Physicochemical Properties
Propen-2-ol exhibits distinct physical and chemical behaviors due to its enolic structure. While experimental data on its melting and boiling points remain scarce, theoretical studies provide insights into its stability and reactivity.
Thermal Stability and Phase Behavior
-
Tautomeric equilibrium: Propen-2-ol exists in equilibrium with acetone via keto-enol tautomerism. At , the equilibrium constant () favors acetone by a factor of , but the enol form becomes more populated at elevated temperatures () .
-
Pressure dependence: High-pressure conditions () stabilize the enol form by reducing the rate of tautomerization to acetone .
Spectroscopic Features
-
Infrared (IR) spectroscopy: The O-H stretching vibration appears at , while the C=C stretch is observed near .
-
NMR spectroscopy: The NMR spectrum shows a singlet at for the hydroxyl proton and a doublet at for the vinyl hydrogens .
Synthesis and Production Pathways
Propen-2-ol is primarily generated through pyrolytic decomposition of larger alcohols or via gas-phase reactions in combustion environments.
Pyrolysis of Butanol Isomers
-
tert-Butanol decomposition: At , tert-butanol undergoes C-O bond cleavage to form propen-2-ol and a methyl radical:
-
2-Butanol degradation: Similar pathways yield propen-2-ol, albeit with competing dehydration to form 1-butene .
Atmospheric Formation
Propen-2-ol forms in the upper atmosphere via photochemical reactions involving acetone and hydroxyl radicals:
This process contributes to the enol’s presence in interstellar media, as detected by radio telescopes .
Kinetic and Mechanistic Studies
The unimolecular tautomerism of propen-2-ol to acetone has been extensively modeled using high-level quantum chemical methods.
Theoretical Rate Constants
A CCSD(T)/aug-cc-pVTZ study calculated rate constants () across a wide temperature () and pressure range () :
Table 2: Rate Constants for Propen-2-ol → Acetone Tautomerism
| Temperature (K) | Pressure (kPa) | |
|---|---|---|
| 300 | 0.1 | |
| 1000 | 100 | |
| 2000 |
Key findings:
-
The reaction exhibits falloff behavior at low pressures, with decreasing by as pressure drops from .
Combustion Implications
In biofuel combustion models, propen-2-ol serves as a key intermediate in the oxidation of C4 alcohols:
-
2-Butanol combustion: Propen-2-ol accounts for of initial decomposition products at .
-
Acetone formation: The enol’s rapid tautomerization to acetone ( at ) influences flame speed and ignition delay times .
Environmental and Industrial Applications
Atmospheric Chemistry
Propen-2-ol participates in ozone depletion cycles through reactions with stratospheric chlorine atoms:
This reaction has a branching ratio of at , making it a minor contributor to polar ozone loss .
Synthetic Intermediates
Despite its instability, propen-2-ol finds niche applications in:
-
Asymmetric catalysis: Chiral enols act as ligands in enantioselective hydrogenation reactions.
-
Polymer chemistry: Copolymerization with styrene yields materials with enhanced thermal stability .
Future Research Directions
-
High-resolution spectroscopy: Characterizing rotational-vibrational transitions to aid interstellar detection .
-
Heterogeneous catalysis: Developing metal-organic frameworks (MOFs) to stabilize enolic forms for synthetic use.
-
Combustion modeling: Integrating pressure-dependent rate constants into biofuel kinetic mechanisms .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume